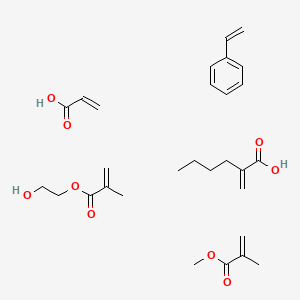
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoic acid; methyl 2-methylprop-2-enoate; prop-2-enoic acid; styrene” is a combination of several distinct chemical entities, each with unique properties and applications. These compounds are widely used in various fields, including polymer chemistry, materials science, and pharmaceuticals.
Métodos De Preparación
2-Hydroxyethyl 2-methylprop-2-enoate: . Industrial production often involves the use of catalysts and stabilizers to ensure high yield and purity.
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid can be prepared through various synthetic routes, including the reaction of butyl acrylate with appropriate reagents . The process may involve multiple steps, including purification and distillation to obtain the final product.
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is synthesized by esterification of methacrylic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid and requires careful control of reaction conditions to prevent side reactions .
Prop-2-enoic Acid: This process involves the use of catalysts such as molybdenum and vanadium oxides to achieve high conversion rates .
Styrene: Styrene is produced by the dehydrogenation of ethylbenzene. This process is carried out at high temperatures in the presence of catalysts such as iron oxide and potassium oxide .
Análisis De Reacciones Químicas
2-Hydroxyethyl 2-methylprop-2-enoate: This compound undergoes polymerization reactions to form polymers used in contact lenses and coatings . It can also participate in esterification and transesterification reactions.
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid can undergo various reactions, including addition reactions with nucleophiles and electrophiles. It is also involved in polymerization reactions to form specialty polymers .
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is reactive in polymerization and copolymerization reactions, forming polymers used in adhesives and coatings .
Prop-2-enoic Acid: Prop-2-enoic acid is highly reactive in polymerization reactions, forming polyacrylic acid and its derivatives. It can also undergo addition reactions with various nucleophiles .
Styrene: Styrene is well-known for its polymerization reactions, forming polystyrene, a widely used plastic. It can also undergo copolymerization with other monomers to form various copolymers .
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 2-methylprop-2-enoate: This compound is extensively used in the production of hydrogels for contact lenses and drug delivery systems . It is also used in coatings and adhesives due to its excellent adhesion properties.
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid is used in the synthesis of specialty polymers and as an intermediate in organic synthesis . It has applications in the production of pharmaceuticals and agrochemicals.
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate is used in the production of polymers for coatings, adhesives, and sealants . It is also used as a monomer in the synthesis of various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid is a key monomer in the production of polyacrylic acid and its derivatives, which are used in superabsorbent polymers, coatings, and adhesives .
Styrene: Styrene is widely used in the production of polystyrene and various copolymers. It has applications in the manufacture of plastics, rubber, and resins .
Mecanismo De Acción
2-Hydroxyethyl 2-methylprop-2-enoate: The mechanism of action of 2-hydroxyethyl 2-methylprop-2-enoate involves its polymerization to form hydrogels. These hydrogels can absorb water and swell, making them useful in contact lenses and drug delivery systems .
2-Methylidenehexanoic Acid: 2-Methylidenehexanoic acid acts as a monomer in polymerization reactions, forming polymers with specific properties. Its reactivity with nucleophiles and electrophiles allows for the synthesis of various derivatives .
Methyl 2-methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization to form polymers with adhesive and coating properties. Its reactivity with other monomers allows for the synthesis of copolymers with tailored properties .
Prop-2-enoic Acid: Prop-2-enoic acid polymerizes to form polyacrylic acid, which has applications in superabsorbent polymers and coatings. Its reactivity with nucleophiles allows for the synthesis of various derivatives .
Styrene: Styrene polymerizes to form polystyrene, a versatile plastic with numerous applications. Its copolymerization with other monomers allows for the production of various copolymers with specific properties .
Comparación Con Compuestos Similares
2-Hydroxyethyl 2-methylprop-2-enoate: Similar compounds include ethylene glycol dimethacrylate and hydroxypropyl methacrylate. 2-Hydroxyethyl 2-methylprop-2-enoate is unique due to its hydrophilic properties, making it suitable for hydrogels .
2-Methylidenehexanoic Acid: Similar compounds include methacrylic acid and acrylic acid. 2-Methylidenehexanoic acid is unique due to its specific reactivity with nucleophiles and electrophiles .
Methyl 2-methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its specific polymerization properties .
Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its high reactivity in polymerization reactions .
Styrene: Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its widespread use in the production of polystyrene and various copolymers .
Propiedades
Número CAS |
55993-98-1 |
|---|---|
Fórmula molecular |
C29H42O9 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5) |
Clave InChI |
RPKBCZJHDFWDMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















